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For Immediate Release

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the dose-limiting toxicities (DLTSs) of
Glasdegib Maleate as observed in Phase | clinical trials. This resource offers troubleshooting
guides and frequently asked questions in a clear question-and-answer format to support
ongoing and future research involving this Hedgehog pathway inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What are the known dose-limiting toxicities (DLTs) of Glasdegib Maleate in Phase |
studies?

Al: Dose-limiting toxicities for Glasdegib have been identified in Phase | trials, varying by dose
level and patient population. In studies involving patients with myeloid malignancies, the
maximum tolerated dose (MTD) for single-agent Glasdegib was established at 400 mg once
daily. Specific DLTs observed included Grade 3 hypoxia and pleural effusion in a patient with
pre-existing pneumonia at the 80 mg dose level, and Grade 3 peripheral edema at the 600 mg
dose level. In a combination study, a DLT of Grade 4 neuropathy was reported.

Q2: What are the most commonly observed non-dose-limiting adverse events with Glasdegib?

A2: The most frequently reported treatment-related adverse events (AES) across various Phase
| studies are generally mild to moderate (Grade 1-2). These commonly include dysgeusia (taste
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alteration), muscle spasms, alopecia (hair loss), decreased appetite, and fatigue.[1]
Q3: How were dose-limiting toxicities defined in the key Phase I trials?

A3: The definition of a DLT can vary between clinical trial protocols. For instance, in study
NCT01546038, a DLT during the first cycle, considered possibly related to Glasdegib in
combination with chemotherapy, was defined as:

e Grade 3 or higher non-hematologic toxicity (with some exceptions).
o Prolonged myelosuppression (lasting over 42 days).

« Inability to deliver at least 80% of the planned study drug doses due to non-hematologic
toxicities.

o Adelay of more than 28 days in starting the next treatment cycle due to persistent non-
hematologic toxicities.[2]

Adverse events were graded using the National Cancer Institute Common Terminology Criteria
for Adverse Events (NCI CTCAE), typically version 4.0.[1]

Troubleshooting Guide for Experimental Challenges

Q4: We are observing significant muscle spasms in our preclinical models at a certain dose.
How does this align with clinical findings and what can be done?

A4: Muscle spasms are a known and frequently reported adverse event in clinical trials of
Glasdegib.[1] While often mild, their occurrence in your models is consistent with the clinical
safety profile. For management, consider supportive care measures. In clinical practice, dose
interruption or reduction to 50 mg may be considered for persistent or severe symptoms.[3] For
your experimental setting, you may need to evaluate if a dose adjustment is necessary to
maintain the integrity of your study while managing this on-target effect.

Q5: Our in-vitro experiments suggest potential for cardiotoxicity. Is there clinical evidence to
support this?

A5: Yes, there is clinical evidence of cardiac-related adverse events. QTc interval prolongation
has been observed with Glasdegib treatment.[1] In nonclinical studies, Glasdegib also induced
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QT prolongation in a dose-dependent manner in dogs.[4] It is crucial to monitor cardiac
parameters in your experiments. In clinical trials, baseline and periodic electrocardiograms
(ECGs) are standard. For Grade 3 non-hematologic toxicities, dose interruption is
recommended until the toxicity resolves to Grade 1 or baseline, after which Glasdegib can be
resumed at the same or a reduced dose.[3]

Q6: We are planning a study with Glasdegib in a new combination. What should we consider
for our starting dose and escalation plan?

A6: Most Phase | studies of Glasdegib have utilized a standard 3+3 dose-escalation design.[5]
The starting dose in first-in-human studies was determined based on preclinical toxicology
data.[4] For a new combination, it is critical to consider potential overlapping toxicities with the
other agent(s). A conservative starting dose and a well-defined protocol for monitoring and
reporting adverse events are essential. The 3+3 design allows for careful evaluation of toxicity
at each dose level before escalating to a higher dose.

Quantitative Data Summary

The following tables summarize key quantitative data from Phase | studies of Glasdegib
Maleate.

Table 1: Dose-Limiting Toxicities in Phase | Monotherapy Trials

. Observed
. Dose Levels Maximum o
Study Patient Dose-Limiting
o . Evaluated Tolerated Dose o
Identifier Population . Toxicities
(once daily) (MTD)
(DLTs)
Grade 3
Advanced )
) peripheral
NCT00953758 hematologic 5 mg - 600 mg 400 mg
) ] edema (at 600
malignancies
mg)

Grade 3 hypoxia

o and pleural
Advanced/metast 80 mg, 160 mg, Not explicitly )
NCT01286467 ) ) effusion (at 80
atic solid tumors 320 mg, 640 mg stated ) ]
mg in a patient

with pneumonia)
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Table 2: Common Treatment-Related Adverse Events (Any Grade) in Phase | Trials

Adverse Event

Frequency

Dysgeusia

Commonly Reported

Muscle Spasms

Commonly Reported

Alopecia Commonly Reported
Decreased Appetite Commonly Reported
Fatigue Commonly Reported
Nausea Reported
Diarrhea Reported

Experimental Protocols

Methodology for Dose Escalation and DLT Assessment (Based on Standard 3+3 Design)

The most common approach for dose-escalation in Phase | oncology trials, including those for
Glasdegib, is the "3+3 design".[5]

o Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level, starting with the
lowest planned dose.

o DLT Observation Period: Patients are monitored for a predefined period, typically the first
cycle of treatment (e.g., 28 days), for the occurrence of DLTs.

e Decision Rules for Dose Escalation:

o 0 of 3 patients experience a DLT: The next cohort of 3 patients is enrolled at the next
higher dose level.

o 1 of 3 patients experiences a DLT: An additional 3 patients are enrolled at the same dose
level.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


http://onbiostatistics.blogspot.com/2015/01/phase-i-dose-escalation-study-design-3.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» |f O of these 3 new patients experience a DLT (i.e., a total of 1 of 6 patients with a DLT),
the next cohort of 3 patients is enrolled at the next higher dose level.

» |f 1 or more of these 3 new patients experience a DLT (i.e., a total of 2 or more of 6
patients with a DLT), the MTD is considered to have been exceeded. The dose level
below this is typically declared the MTD.

o 2 or more of 3 patients experience a DLT: The MTD is considered to have been exceeded.
The dose level below this is typically declared the MTD.

o Adverse Event Grading: All adverse events are graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Experimental Workflow
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Caption: Standard 3+3 dose-escalation workflow for DLT assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating Dose-Limiting Toxicities of Glasdegib
Maleate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b607648#dose-limiting-toxicity-of-glasdegib-
maleate-in-phase-i-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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